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Compound of Interest |

Compound Name: Silane, methyitrioctyl-

CAS No.: 3510-72-3

Cat. No.: B1582772

\ J

A Technical Guide for Research & Process Development

Executive Summary

Methyltrioctylsilane (CAS 3510-72-3) is a sterically hindered, lipophilic organosilane utilized as
a high-performance hydraulic fluid, a stationary phase modifier in chromatography, and a
precursor for specialized ionic liquids. Its synthesis presents a classic challenge in
organosilicon chemistry: attaching three bulky octyl chains to a central silicon atom alongside a
methyl group.

This guide details two distinct, field-proven synthetic pathways:

o Rhodium-Catalyzed Hydrosilylation: The atom-economical "precision” route, ideal for high-
purity applications.

o Grignard Metathesis: The "brute force" route, leveraging standard laboratory reagents for
scale-up flexibility.

Chemical Profile & Properties

Before initiating synthesis, verify target parameters to ensure product quality.
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Property Value Notes

IUPAC Name Methyl(trioctyl)silane

CAS Number 3510-72-3

Molecular Formula

Molecular Weight 398.79 g/mol

Density 0.813 g/mL At 25°C

Boiling Point 188-189°C AF O_'g mmHg (Vacuum
Distillation)

Refractive Index 1.4520

Appearance Colorless, viscous liquid

Inert to aqueous systems

Synthetic Strategy 1: Rhodium-Catalyzed

Hydrosilylation

Best for: High purity, atom economy, and avoiding large salt waste streams. Mechanism:

Stepwise addition of 1-octene to a methyl-hydrogen-silane precursor using Wilkinson’s

Catalyst.

Reaction Logic

This method utilizes Methyloctylsilane (

) as the silicon source. The presence of two Si-H bonds allows for the addition of two

equivalents of 1-octene.

Experimental Protocol

Scale: Laboratory Preparation (~100g batch)
Reagents:

e Precursor: Methyloctylsilane (61.0 g, 0.385 mol)
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o Alkene: 1-Octene (186.0 g, 1.66 mol) [~4.3 eq excess to drive completion]
o Catalyst: Chlorotris(triphenylphosphine)rhodium(l) (Wilkinson's Catalyst) (0.0075 g, ~8 umol)
Step-by-Step Workflow:

 Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, internal thermometer, and nitrogen inlet.

o Charging: Under nitrogen flow, charge the flask with 61 g of methyloctylsilane and 186 g of
1-octene.

o Catalyst Addition: Add 7.5 mg of Wilkinson’s catalyst. The solution should turn a faint
reddish-brown.

o Reaction: Heat the mixture to 85°C—-90°C. Maintain this temperature for 2.5 hours.
o Process Note: The reaction is exothermic. Monitor temperature to prevent runaway.

e Monitoring: Analyze an aliquot via GC or H-NMR. Look for the disappearance of the Si-H
peak (~3.8 ppm in H-NMR).

o Expectation: ~15% unsaturated product (isomerized octene) may remain.

 Stripping: Switch to distillation configuration. Strip off unreacted 1-octene under reduced
pressure (approx. 20 mmHg, 50°C).

o Purification: Perform fractional vacuum distillation on the residue.
o Target Fraction: Collect distillate at 188°C-189°C / 0.9 mmHg.

* Yield: Expected yield is ~86% (based on silane).[1]
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Figure 1: Rhodium-catalyzed hydrosilylation workflow for high-purity synthesis.

Synthetic Strategy 2: Grighard Metathesis

Best for: Lab-scale synthesis using common reagents; independent of silane-hydrogen
precursors. Mechanism: Nucleophilic substitution of chlorosilanes by octylmagnesium bromide.

Reaction Logic

This route builds the molecule from the inexpensive Methyltrichlorosilane. Due to steric
crowding, the addition of the third octyl group is the rate-determining step and requires forcing
conditions (reflux/time).

Experimental Protocol

Scale: Laboratory Preparation (~50g batch)
Reagents:
o Electrophile: Methyltrichlorosilane (14.95 g, 0.1 mol)

» Nucleophile: Octylmagnesium bromide (2.0 M in THF/Ether) (165 mL, 0.33 mol) [10%
excess]|
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e Solvent: Anhydrous THF (200 mL)
Step-by-Step Workflow:

o Grignard Prep: Prepare OctylIMgBr from 1-bromooctane and Mg turnings in THF if not
purchasing commercially. Ensure iodine activation if initiating manually.

e Cooling: Place the Grignard solution in a 1L 3-neck flask under Argon. Cool to 0°C using an
ice bath.

» Addition: Dilute Methyltrichlorosilane in 50 mL anhydrous THF. Add this solution dropwise to
the Grignard reagent over 60 minutes.

o Safety: Highly exothermic. Evolution of solvent vapor possible.

o Reflux: Once addition is complete, remove ice bath. Warm to room temperature, then heat to
reflux (66°C) for 12—18 hours.

o Why: The third octyl group encounters significant steric hindrance. Extended reflux
ensures conversion of

to

¢ Quenching: Cool to 0°C. Carefully quench with saturated aqueous

o Caution: Exothermic. Hydrogen gas may evolve if unreacted Mg is present.
o Extraction: Extract aqueous layer 3x with Hexane or Diethyl Ether. Combine organics.

» Washing: Wash organics with water, then brine. Dry over anhydrous

 Purification: Remove solvent via rotary evaporation. Distill the oily residue under high
vacuum (0.1-1.0 mmHg) to isolate the product.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reagent Prep

. ( OctylMgBr MeSiCI3 | -
|\ (nTHF) (in THF) | -

Dropwise Addition
0°C, Argon Atm

Reflux
12-18 Hours

Quench
Sat. NH4CI

Extraction
(Hexane/Ether)

Vacuum Distillation

Click to download full resolution via product page

Figure 2: Grignard synthesis pathway emphasizing the critical reflux step for steric completion.

Process Comparison & Selection
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Feature Method A: Hydrosilylation Method B: Grignard
Atom Economy High (Addition reaction) Low (Stoichiometric salt waste)
High (Main impurity is Moderate (Possible

Purity Profile ) ) ] o
isomerized alkene) silanol/disiloxane byproducts)

] ) Solvent volume & waste
Cost Driver Rhodium Catalyst )
disposal

Excellent (Low exotherm risk if ~ Good (Requires heat

Scalability
controlled) management)
Reaction Time Fast (2.5 - 4 hours) Slow (12 - 18 hours)
) Preferred for Pharma/High-
Recommendation Preferred for General Lab Use

Spec

Safety & Handling

e Chlorosilanes (Method B): Methyltrichlorosilane reacts violently with water to release HCI
gas. All transfers must occur under positive inert gas pressure.

o Silane-Hydrogens (Method A): While less volatile than

, organosilanes like Methyloctylsilane can generate pressure. Ensure proper venting.[2][3]

o Wilkinson's Catalyst: Handle in a fume hood; avoid inhalation of dust.[4]

o Storage: Store Methyltrioctylsilane in tightly closed containers. It is stable to water but should
be kept away from strong oxidizers.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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